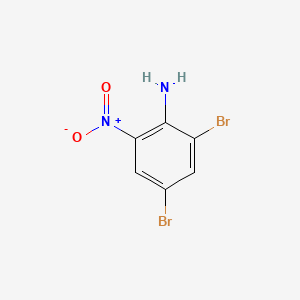











|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4].Cl[Sn]Cl.C(O)C.C([O-])(O)=O.[Na+]>C(OCC)(=O)C>[Br:1][C:2]1[C:3]([NH2:4])=[C:5]([NH2:10])[CH:6]=[C:7]([Br:9])[CH:8]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C(=CC(=C1)Br)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn]Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
All the starting material had reacted
|
|
Type
|
ADDITION
|
|
Details
|
poured into 20 mL
|
|
Type
|
CUSTOM
|
|
Details
|
crushed ice
|
|
Type
|
ADDITION
|
|
Details
|
was added (foaming )
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate extracted with 3×25 mL ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the combined organic extracts washed with sat'd NaCl solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4), vacuum
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent rotary evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a pale yellow oil which
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 400 mg (89%)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C=C(C1)Br)N)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |